molecular formula C13H24N2O3 B12975853 tert-Butyl (R)-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate

tert-Butyl (R)-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate

Cat. No.: B12975853
M. Wt: 256.34 g/mol
InChI Key: KHVXQKCRFSXIID-JTQLQIEISA-N
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Description

tert-Butyl ®-(2-oxa-8-azaspiro[45]decan-4-yl)carbamate is a compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a carbonate ion to yield the desired carbamate . The reaction can be carried out under both aqueous and anhydrous conditions, with bases such as triethylamine or pyridine commonly used to facilitate the reaction .

Industrial Production Methods

Industrial production of tert-Butyl ®-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of recyclable catalysts and solvents can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of tert-Butyl ®-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The Boc group can be removed under acidic conditions, releasing the free amine . The stability of the tert-butyl carbocation formed during deprotection is a key factor in the effectiveness of this protecting group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The spirocyclic structure of tert-Butyl ®-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate imparts unique steric and electronic properties, making it particularly useful in specific synthetic applications. Its stability under various conditions and ease of removal make it a valuable tool in organic synthesis .

Biological Activity

tert-Butyl (R)-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate is a compound of significant interest due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, including its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Characteristics

The compound has the following molecular characteristics:

  • Molecular Formula : C14H26N2O3
  • Molecular Weight : 270.37 g/mol
  • IUPAC Name : tert-butyl ((3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate
  • SMILES Notation : C[C@@H]1OCC2(CCNCC2)[C@@H]1NC(=O)OC(C)(C)C

Biological Activity Overview

Studies on this compound have indicated various biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit potent antibacterial properties against both Gram-positive and Gram-negative bacteria. The structure's spirocyclic nature may contribute to its binding affinity with bacterial targets, enhancing its efficacy.

Case Study: Antitubercular Activity
A relevant study focused on the synthesis and evaluation of azaspiro analogs, which included compounds structurally related to this compound. These analogs demonstrated promising antitubercular activity with low cytotoxicity toward eukaryotic cells, indicating a favorable therapeutic index .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural features:

  • Spirocyclic Structure : The unique spirocyclic arrangement enhances molecular stability and biological interaction.
  • Functional Groups : The presence of nitrogen and oxygen heteroatoms in the structure contributes to its reactivity and interaction with biological targets.
Compound NameIUPAC NameCAS NumberNotable Features
tert-butyl N-(8-oza-2-azaspiro[4.5]decan-4-ylmethyl)carbamatetert-butyl ((8-oza-2-azaspiro[4.5]decan-4-y)methyl)carbamate1864058-58-1Similar spirocyclic structure but different substituents
tert-butyl N-(piperidin-4-ylmethyl)carbamatetert-butyl N-(piperidin-4-yloxycarbonyl)methylamine1234567-XContains a piperidine ring instead of a spirocyclic structure

The precise mechanism of action for tert-butyl (R)-(2-oza-8-azaspiro[4.5]decan-4-y)carbamate remains under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in bacterial metabolism or cancer cell proliferation, leading to inhibition or modulation of these pathways.

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl N-[(4R)-2-oxa-8-azaspiro[4.5]decan-4-yl]carbamate

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-10-8-17-9-13(10)4-6-14-7-5-13/h10,14H,4-9H2,1-3H3,(H,15,16)/t10-/m0/s1

InChI Key

KHVXQKCRFSXIID-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1COCC12CCNCC2

Canonical SMILES

CC(C)(C)OC(=O)NC1COCC12CCNCC2

Origin of Product

United States

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